![molecular formula C14H19N5O2S B2723027 2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034279-08-6](/img/structure/B2723027.png)
2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different kinds of synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
1,3-diazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. One study detailed the synthesis of various derivatives, including pyran, pyridine, and pyridazine derivatives, and evaluated their antibacterial activity. The study found that eight compounds exhibited high antibacterial activities, demonstrating the potential of these compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activities of Pyrazole Derivatives
Another study focused on the synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety and assessed their anti-inflammatory activity alongside their antimicrobial effectiveness against Gram-positive and Gram-negative bacterial and fungal strains. The research highlighted one compound in particular as a potent anti-inflammatory agent, with the majority demonstrating active antimicrobial properties (Kendre, Landge, Jadhav, & Bhusare, 2013).
Novel Antimicrobial Agents
Further investigations into the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to diaryl sulfone moiety revealed promising antimicrobial activities. This study used microwave irradiation for synthesis and showed that most of the synthesized compounds exhibited significant antimicrobial activities, highlighting the efficacy of these compounds as potential antimicrobial agents (Mady, Saleh, El-kateb, Abd El-Rahman, & Abd El‐Moez, 2016).
Synthesis of Sulfonamide Derivatives
Research into the synthesis and characterization of new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines aimed at identifying substances with specific biological activities, particularly as inhibitors of human carbonic anhydrases, has shown promising directions. These derivatives could potentially bind to active sites of carbonic anhydrases and inhibit their activity, highlighting the importance of developing new sulfonamide derivatives for scientific and medicinal applications (Komshina et al., 2020).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Propriétés
IUPAC Name |
2-cyclopropyl-5-(1,2-dimethylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-15-14(9-17(10)2)22(20,21)18-5-6-19-12(8-18)7-13(16-19)11-3-4-11/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHSJGMVUWPHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

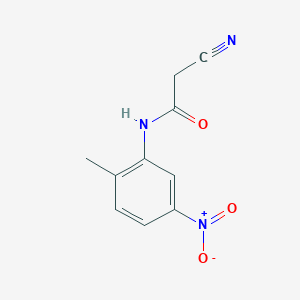
![N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea](/img/structure/B2722949.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2722952.png)
![N-(3-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2722953.png)

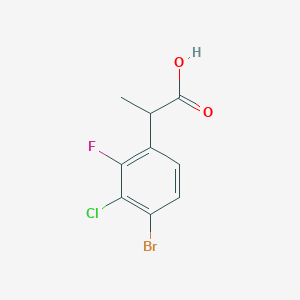
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2722957.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2722959.png)
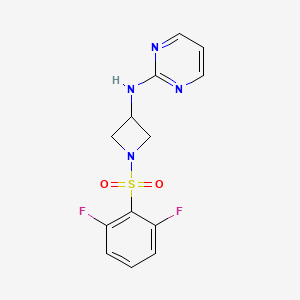
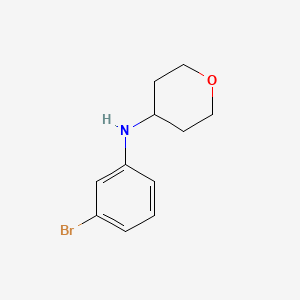
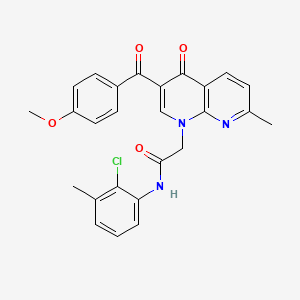
![2-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2722965.png)

![Methyl 2'-amino-6'-ethyl-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2722967.png)